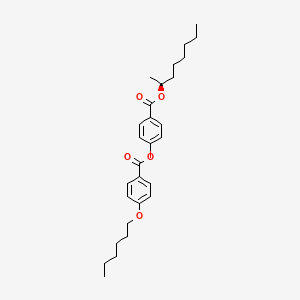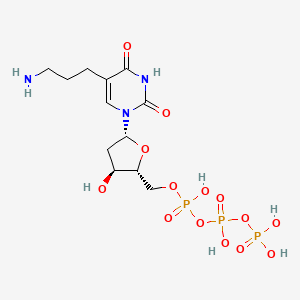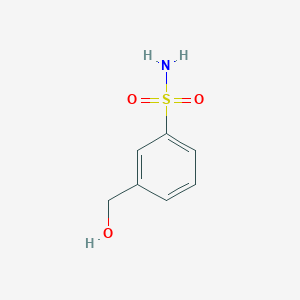
3-(Hydroxymethyl)benzenesulfonamide
概述
描述
3-(Hydroxymethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design due to their pharmacophoric properties. The hydroxymethyl group attached to the benzene ring through a sulfonamide linkage suggests potential for further chemical modifications and bioactivity.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the formation of a key intermediate followed by biochemical characterization to identify high-affinity inhibitors of specific enzymes . Another example is the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, which starts from substituted benzaldehydes and involves the use of 4-hydrazinobenzenesulfonamide . These methods highlight the versatility of benzenesulfonamides in synthesizing compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using various spectroscopic techniques. For example, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, revealing its crystallization in the monoclinic space group and providing detailed information about its molecular geometry . Similarly, the crystal structure of other derivatives, such as N-(3-methoxybenzoyl)benzenesulfonamide, has been determined, showing the presence of hydrogen bonds and other interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, which are essential for their biological activity. For instance, the Schiff base derived from benzenesulfonamide can exist in different tautomeric forms, which is significant for its photochromic and thermochromic characteristics . The tautomerism of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride has also been studied, providing insights into the acid-base equilibrium of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides are crucial for their function as drug-like scaffolds. The dynamic interfacial dilational properties of hydroxy-substituted alkyl benzenesulfonates have been studied, showing that the surfactant conformation and arrangement in the surface layer can be probed through these properties . Additionally, the pharmacophoric 2-hydroxyalkyl benzenesulfonamide has been synthesized in a single step from benzenesulfonamide via hemiaminal, demonstrating the compound's relevance in designing drug-like scaffolds .
科学研究应用
Application Summary
“3-(Hydroxymethyl)benzenesulfonamide” is used in the synthesis of various pharmacological agents . It’s often used in the creation of hybrid molecules, combining it with other moieties to create more potent therapeutic candidates .
Methods of Application
The specific methods of application can vary depending on the desired outcome. Typically, this involves chemical reactions under controlled conditions to combine “3-(Hydroxymethyl)benzenesulfonamide” with other compounds .
Results or Outcomes
The results of these syntheses are new compounds with a wide spectrum of biological activities. These can include anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic properties, and more .
Carbonic Anhydrase Inhibitors
Application Summary
“3-(Hydroxymethyl)benzenesulfonamide” has been used in the synthesis of novel and potent indole-based benzenesulfonamides as selective human carbonic anhydrase II inhibitors .
Methods of Application
The compound is used in the design and synthesis of these inhibitors, which involves chemical reactions under controlled conditions .
Results or Outcomes
The results of these syntheses are new compounds that can selectively inhibit human carbonic anhydrase II . The specific outcomes, including any quantitative data or statistical analyses, would be found in the individual studies .
Synthesis of Hybrid Molecules
Application Summary
“3-(Hydroxymethyl)benzenesulfonamide” is used in the synthesis of triazole-benzenesulfonamide hybrids . These hybrids have a wide spectrum of biological activities such as anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic, etc .
Methods of Application
The synthesis of these hybrids involves the fusion of triazoles and benzenesulfonamides to make a single molecule . This process is known as hybridization .
Results or Outcomes
The results of these syntheses are new compounds with higher potency and lesser side effects . These compounds have been evaluated for various biological activities .
Anticancer and Antimicrobial Agents
Application Summary
“3-(Hydroxymethyl)benzenesulfonamide” has been used in the synthesis of new aryl thiazolone–benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition .
Methods of Application
The compound is used in the design and synthesis of these inhibitors, which involves chemical reactions under controlled conditions .
Results or Outcomes
The results of these syntheses are new compounds that can selectively inhibit carbonic anhydrase IX . The specific outcomes, including any quantitative data or statistical analyses, would be found in the individual studies .
COX-2 Inhibitors
Application Summary
“3-(Hydroxymethyl)benzenesulfonamide” has been used in the synthesis of benzenesulfonamide bearing triazole moieties, which were good inhibitors of COX-2 .
Methods of Application
The compound is used in the design and synthesis of these inhibitors, which involves chemical reactions under controlled conditions .
Results or Outcomes
The results of these syntheses are new compounds that can selectively inhibit COX-2 . The specific outcomes, including any quantitative data or statistical analyses, would be found in the individual studies .
安全和危害
未来方向
属性
IUPAC Name |
3-(hydroxymethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-4,9H,5H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZQCTHCVNLLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630891 | |
| Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)benzenesulfonamide | |
CAS RN |
220798-42-5 | |
| Record name | 3-(Hydroxymethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



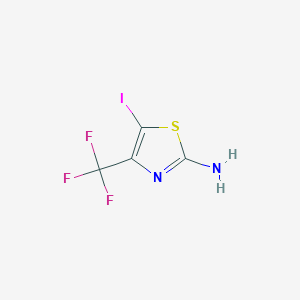



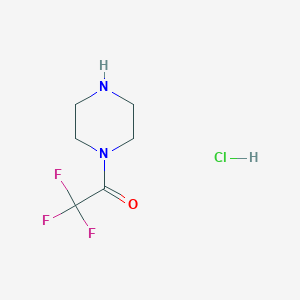


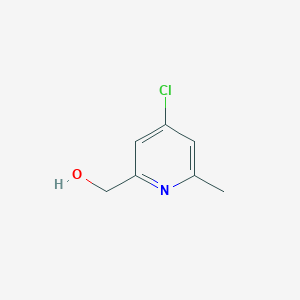

![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)
